molecular formula C15H21FN2O2S B247211 1-[(4-Fluorophenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine

1-[(4-Fluorophenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine

Cat. No.: B247211
M. Wt: 312.4 g/mol
InChI Key: NUDQTTKFEVWVEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Fluorophenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a pyrrolidine group and a sulfonyl group attached to a fluorophenyl moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of 1-[(4-Fluorophenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced via nucleophilic substitution reactions.

    Attachment of the Fluorophenylsulfonyl Group: The final step involves the sulfonylation of the fluorophenyl group, which can be achieved using sulfonyl chlorides under basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-[(4-Fluorophenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-Fluorophenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine has been explored for various scientific research applications:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: It is used in the study of biological pathways and interactions due to its ability to interact with specific proteins and enzymes.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the design of compounds with anti-inflammatory or analgesic properties.

    Industry: The compound’s unique properties make it suitable for use in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The fluorophenylsulfonyl group can form hydrogen bonds and electrostatic interactions with active sites, while the piperidine and pyrrolidine rings provide structural stability and facilitate binding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

1-[(4-Fluorophenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine can be compared with similar compounds such as:

    1-[(4-Methylphenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine: This compound has a methyl group instead of a fluorine atom, which can affect its chemical reactivity and biological activity.

    1-[(4-Chlorophenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine: The presence of a chlorine atom can influence the compound’s electronic properties and interactions with molecular targets.

The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its metabolic stability and binding affinity to certain proteins.

Properties

Molecular Formula

C15H21FN2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

1-(4-fluorophenyl)sulfonyl-4-pyrrolidin-1-ylpiperidine

InChI

InChI=1S/C15H21FN2O2S/c16-13-3-5-15(6-4-13)21(19,20)18-11-7-14(8-12-18)17-9-1-2-10-17/h3-6,14H,1-2,7-12H2

InChI Key

NUDQTTKFEVWVEU-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1CCN(C1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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